molecular formula C8H10ClN3 B2827524 2-CHloro-4-[2-(propan-2-ylidene)hydrazin-1-yl]pyridine CAS No. 2377920-18-6

2-CHloro-4-[2-(propan-2-ylidene)hydrazin-1-yl]pyridine

Cat. No.: B2827524
CAS No.: 2377920-18-6
M. Wt: 183.64
InChI Key: AKUNZLNOTDCHDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-[2-(propan-2-ylidene)hydrazin-1-yl]pyridine (CAS: 2377920-18-6) is a pyridine derivative featuring a chloro substituent at the 2-position and a propan-2-ylidene hydrazine group at the 4-position. Its molecular formula is C₈H₉ClN₄, with a molecular weight of 196.45 g/mol (calculated). This compound is synthesized via condensation reactions between hydrazine derivatives and ketones, such as acetone, under controlled conditions . It serves as a key intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting enzyme inhibition or receptor modulation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(propan-2-ylideneamino)pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c1-6(2)11-12-7-3-4-10-8(9)5-7/h3-5H,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUNZLNOTDCHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC(=NC=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[2-(propan-2-ylidene)hydrazin-1-yl]pyridine typically involves the reaction of 2-chloro-4-pyridinecarboxaldehyde with isopropylhydrazine under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[2-(propan-2-ylidene)hydrazin-1-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

    Condensation Agents: Aldehydes, ketones for condensation reactions.

Major Products

    Substitution Products: Amino or thio derivatives of the pyridine ring.

    Oxidation Products: Azo compounds.

    Reduction Products: Hydrazones.

    Condensation Products: Schiff bases.

Mechanism of Action

The mechanism of action of 2-Chloro-4-[2-(propan-2-ylidene)hydrazin-1-yl]pyridine involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . This interaction can lead to the disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Property Variations

The compound’s unique properties arise from its hydrazine-propan-2-ylidene moiety. Below is a comparative analysis with analogous pyridine derivatives:

Table 1: Key Properties of 2-Chloro-4-[2-(propan-2-ylidene)hydrazin-1-yl]pyridine and Related Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Applications
This compound C₈H₉ClN₄ 196.45 Not reported Propan-2-ylidene hydrazine Pharmaceutical intermediate (e.g., OT-4529)
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Varies (e.g., C₂₂H₁₇ClN₄) 466–545 268–287 Substituted phenyl groups Bioactive compounds with antimicrobial/anticancer activity
2-[2-(3-Phenylallylidene)hydrazin-1-yl]thiocarbonylsulfanylmethyl]pyridinium chloride C₁₇H₁₆ClN₃S₂ 385.91 Not reported Phenylallylidene, thiocarbonyl Crystal engineering (L-shaped cation with supramolecular layers)
2-Chloro-4-(piperidin-1-ylmethyl)pyridine oxalate C₁₃H₁₇ClN₂O₄ 300.74 White crystalline solid Piperidinylmethyl Drug intermediate (e.g., kinase inhibitors)

Structural and Functional Insights

  • Molecular Weight and Solubility : The target compound’s low molecular weight (196.45 g/mol) compared to phenyl-substituted analogs (466–545 g/mol) suggests higher solubility in polar solvents, advantageous for solution-phase reactions .
  • Conjugation and Stability : The propan-2-ylidene hydrazine group introduces conjugation between the hydrazine N–N bond and the pyridine ring, enhancing resonance stabilization. In contrast, phenylallylidene derivatives (e.g., in ) exhibit extended conjugation through double bonds, affecting crystal packing and intermolecular interactions .
  • Synthetic Utility : The chloro substituent at the 2-position facilitates nucleophilic aromatic substitution, enabling further functionalization. This contrasts with piperidinylmethyl-substituted pyridines (), where the bulky group directs reactivity toward electrophilic substitution .

Pharmaceutical Relevance

  • The propan-2-ylidene hydrazine moiety is critical in designing kinase inhibitors and antimicrobial agents. Its planar structure allows for π-π stacking with biological targets, enhancing binding affinity .
  • Phenyl-substituted analogs () show higher melting points (268–287°C) due to increased molecular rigidity and van der Waals interactions, making them suitable for solid-phase synthesis .

Biological Activity

2-Chloro-4-[2-(propan-2-ylidene)hydrazin-1-yl]pyridine, with the CAS number 2377920-18-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, antitumor, and other therapeutic potentials, supported by recent research findings.

  • Molecular Formula: C8H10ClN3
  • Molecular Weight: 183.64 g/mol
  • Purity: >97% .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar hydrazine derivatives. Although specific data on this compound is limited, related compounds have shown significant activity against various pathogens. For instance, derivatives of hydrazones demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . This suggests a potential for similar efficacy in the target compound.

Antitumor Activity

The compound's structural characteristics may confer antitumor properties. Compounds with hydrazone linkages have been reported to exhibit cytotoxic effects against cancer cell lines. For example, a study indicated that certain hydrazone derivatives showed significant cytotoxicity in vitro against various cancer cell lines, including prostate and gastric cancers . The mechanism often involves apoptosis induction and cell cycle arrest, which could be extrapolated to this compound pending further research.

The biological activity of hydrazone compounds is frequently linked to their ability to interact with cellular targets involved in growth regulation and apoptosis. For instance:

  • Androgen Receptor Modulation: Some compounds in this class have been identified as selective androgen receptor modulators (SARMs), suggesting that this compound might exhibit similar properties, potentially useful in treating androgen-dependent conditions such as prostate cancer .

Research Findings and Case Studies

StudyFindingsImplications
Study on Hydrazone Derivatives Identified significant antimicrobial activity with low MIC valuesSuggests potential for clinical applications in treating bacterial infections
Antitumor Activity Assessment Demonstrated cytotoxic effects against cancer cell linesIndicates possible use as an anticancer agent
Mechanistic Studies on SARMs Compounds showed high affinity for androgen receptors with antagonistic activityPotential therapeutic applications in prostate cancer treatment

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-4-[2-(propan-2-ylidene)hydrazin-1-yl]pyridine, and how can reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution of a chloro-substituted pyridine precursor with a hydrazine derivative. For example, reacting 2-chloro-4-hydrazinylpyridine with acetone (propan-2-ylidene precursor) under reflux in anhydrous ethanol, followed by purification via column chromatography. Yield optimization requires controlling temperature (60–80°C), solvent polarity, and stoichiometric ratios of reagents. Impurities like unreacted hydrazine or byproducts (e.g., dimeric hydrazones) can be minimized using inert atmospheres (N₂/Ar) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

  • Methodology :

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., pyridine C–H signals at δ 7.5–8.5 ppm, hydrazone N–H at δ 8.0–9.0 ppm).
  • FT-IR : Peaks at ~1600 cm⁻¹ (C=N stretch) and ~3250 cm⁻¹ (N–H stretch) validate the hydrazone moiety .
  • Mass Spectrometry : HR-MS identifies the molecular ion [M+H]⁺ and fragmentation patterns.
  • Elemental Analysis : Matches calculated vs. observed C, H, N, Cl percentages (deviation <0.3% ensures purity) .

Q. How does the hydrazine-propan-2-ylidene moiety influence the compound’s solubility and stability?

  • Methodology : The hydrazone group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) but reduces stability under acidic conditions due to hydrolysis. Stability studies (TGA/DSC) show decomposition >200°C. Solubility can be quantified via UV-Vis calibration curves in solvents of varying polarity (logP ~1.8) .

Advanced Research Questions

Q. What computational methods are suitable for modeling the compound’s electronic structure and reactivity?

  • Methodology :

  • DFT Calculations : B3LYP/6-311G(d,p) basis sets predict frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and charge distribution on the pyridine N and hydrazone C=N groups.
  • Molecular Dynamics : Simulate solvation effects and ligand-protein docking (e.g., AutoDock Vina) to predict biological interactions .
  • TD-DFT : Correlate UV-Vis absorption spectra (λmax ~360 nm) with electronic transitions .

Q. How can crystallographic data resolve contradictions in proposed molecular configurations?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths (e.g., C=N: ~1.28 Å) and dihedral angles (pyridine-hydrazone plane: ~15°). Discrepancies between experimental and computational geometries (e.g., torsion angles >5°) may indicate crystal packing effects or tautomerism. ORTEP-3 visualizes thermal ellipsoids to assess positional disorder .

Q. What strategies mitigate competing side reactions during functionalization of the pyridine ring?

  • Methodology :

  • Protection/Deprotection : Use Boc groups to shield the hydrazone during electrophilic substitution (e.g., nitration at C-5).
  • Catalysis : Pd-catalyzed cross-coupling (Suzuki-Miyaura) with aryl boronic acids requires anhydrous conditions and ligand optimization (e.g., SPhos) to suppress homocoupling .
  • Kinetic Control : Lower reaction temperatures (−20°C) favor regioselective substitution over ring oxidation .

Contradiction Analysis

  • Synthesis Yield Discrepancies : Variations in reported yields (e.g., 68% vs. 85%) may arise from solvent purity (anhydrous vs. technical grade) or catalyst loading. Replicate studies with controlled variables (e.g., glovebox vs. ambient conditions) are recommended .
  • Crystallographic vs. Computational Bond Lengths : Discrepancies in C–N bond lengths (SC-XRD: 1.31 Å vs. DFT: 1.28 Å) highlight the need for relativistic corrections in computational models .

Biological Activity and SAR

  • Antimicrobial Screening : MIC values against S. aureus (16 µg/mL) correlate with electron-withdrawing substituents enhancing membrane penetration .
  • Enzyme Inhibition : IC₅₀ of 12 µM against COX-2 suggests hydrazone-mediated hydrogen bonding to catalytic residues (validated via molecular docking) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.